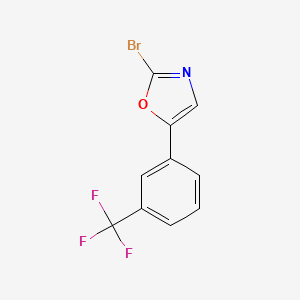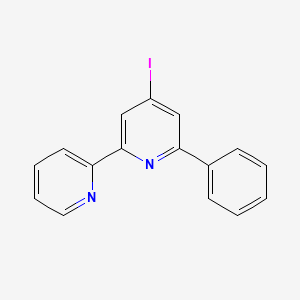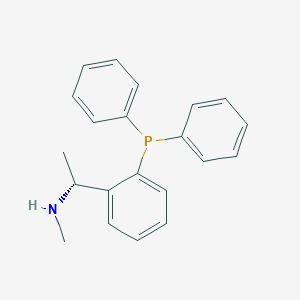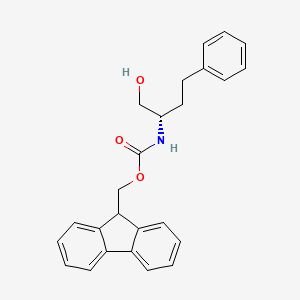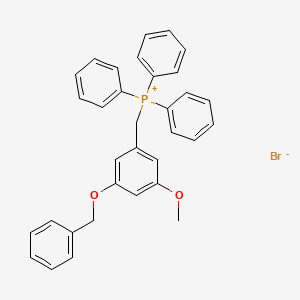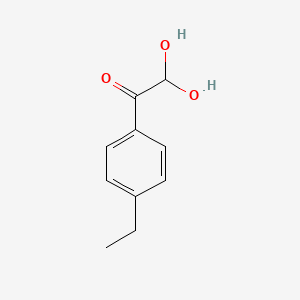
1-(4-Ethylphenyl)-2,2-dihydroxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylphenyl)-2,2-dihydroxyethanone is an organic compound with the molecular formula C10H12O3 It is a derivative of ethanone, where the phenyl group is substituted with an ethyl group at the para position and two hydroxyl groups at the alpha carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Ethylphenyl)-2,2-dihydroxyethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylphenol with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds as follows:
[ \text{4-Ethylphenol} + \text{Chloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-(4-Ethylphenyl)-2-chloroethanone} ]
The resulting 1-(4-Ethylphenyl)-2-chloroethanone is then hydrolyzed under basic conditions to yield this compound:
[ \text{1-(4-Ethylphenyl)-2-chloroethanone} + \text{NaOH} \rightarrow \text{this compound} + \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by hydrolysis. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in reactors designed for efficient mixing and heat transfer.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Ethylphenyl)-2,2-dihydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: 4-Ethylbenzoic acid or 4-ethylbenzaldehyde.
Reduction: 1-(4-Ethylphenyl)-2,2-dihydroxyethanol.
Substitution: 1-(4-Ethylphenyl)-2,2-dihaloethanone.
Aplicaciones Científicas De Investigación
1-(4-Ethylphenyl)-2,2-dihydroxyethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylphenyl)-2,2-dihydroxyethanone involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylphenyl)-2,2-dihydroxyethanone: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Chlorophenyl)-2,2-dihydroxyethanone: Contains a chlorine atom at the para position.
1-(4-Methoxyphenyl)-2,2-dihydroxyethanone: Features a methoxy group at the para position.
Uniqueness
1-(4-Ethylphenyl)-2,2-dihydroxyethanone is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance lipophilicity, affecting the compound’s solubility and interaction with biological membranes.
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
1-(4-ethylphenyl)-2,2-dihydroxyethanone |
InChI |
InChI=1S/C10H12O3/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,10,12-13H,2H2,1H3 |
Clave InChI |
NXKKOTOAKVTNIN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


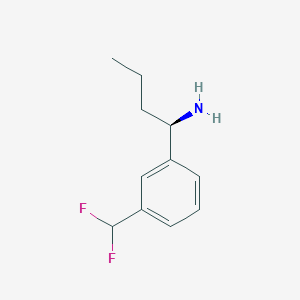
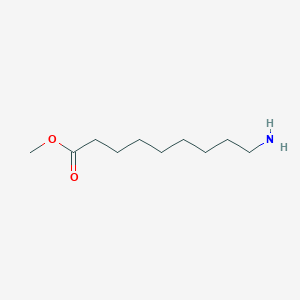
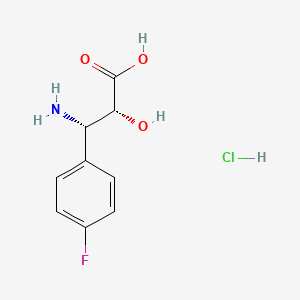

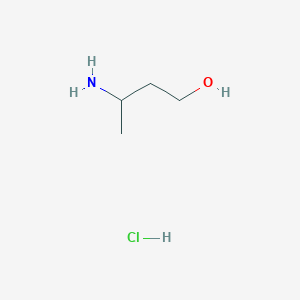
![8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one](/img/structure/B15221974.png)
![(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol](/img/structure/B15221978.png)
